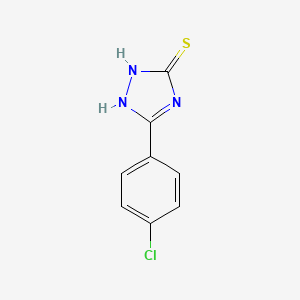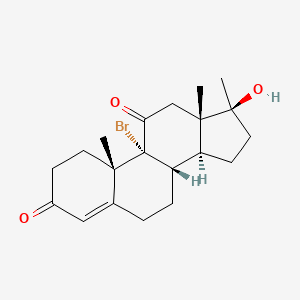
9-Bromo-17beta-hydroxy-17-methyl-androst-4-ene-3,11-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Bromo-17beta-hydroxy-17-methylandrost-4-ene-3,11-dione is a 3-hydroxy steroid. It has a role as an androgen.
Scientific Research Applications
Microbial Transformation and Biocatalysis
Microbial Transformation with Beauveria bassiana : A study by Xiong et al. (2006) investigated the microbial transformation of androst-4-ene-3,17-dione by the fungus Beauveria bassiana. This research is significant for understanding the biocatalytic potential of Beauveria bassiana in steroid transformation, specifically in hydroxylation and reduction processes.
Conversion of Soybean Phytosterol : Savinova et al. (2020) developed a method to produce androsta-9(11)-diene-3,17-dione, a combination of phytosterol side-chain microbial oxidation and chemical dehydration, using Mycobacterium sp. This approach simplifies the production of the target compound and minimizes production waste, indicating a viable pathway for steroid synthesis from phytosterol sources (Savinova et al., 2020).
Steroid Metabolism and Analysis
Metabolism of Androsta-1,4,6-triene-3,17-dione : Parr et al. (2009) investigated the urinary metabolism of the irreversible aromatase inhibitor androsta-1,4,6-triene-3,17-dione. This study provides insights into the metabolism of this compound, which is crucial for understanding its biological activity and potential applications in medical and sports science contexts (Parr et al., 2009).
Metabolism by Neurospora crassa : Faramarzi et al. (2008) explored the microbial transformation of androst-4-en-3,17-dione using Neurospora crassa, yielding several metabolites through specific hydroxylations and dehydrogenation. This research enhances our understanding of steroid biotransformation and the potential use of fungi as biocatalysts in steroid modification (Faramarzi et al., 2008).
Synthesis and Chemical Modification
Efficient Synthesis Methods : Zhang and Qiu (2006) presented an efficient synthesis method for 5alpha-androst-1-ene-3,17-dione, starting from 17beta-acetoxy-5alpha-androstan-3-one. This method could be relevant for synthesizing derivatives of androst-4-ene-3,11-dione, offering high yield and purity, and is significant for the development of steroid-based drugs (Zhang & Qiu, 2006).
Steroid Dimer Formation : Research by Templeton et al. (2000) on the reduction of methyl androst-4-ene-3,17-dion-19-oate with zinc in aqueous acetic acid led to the formation of dimeric steroids. This study contributes to the field of steroid chemistry, particularly in understanding the processes of dimer formation and the potential for creating novel steroid structures (Templeton et al., 2000).
properties
CAS RN |
6272-09-9 |
|---|---|
Product Name |
9-Bromo-17beta-hydroxy-17-methyl-androst-4-ene-3,11-dione |
Molecular Formula |
C20H27BrO3 |
Molecular Weight |
395.3 g/mol |
IUPAC Name |
(8S,9R,10S,13S,14S,17S)-9-bromo-17-hydroxy-10,13,17-trimethyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C20H27BrO3/c1-17-8-6-13(22)10-12(17)4-5-15-14-7-9-19(3,24)18(14,2)11-16(23)20(15,17)21/h10,14-15,24H,4-9,11H2,1-3H3/t14-,15-,17-,18-,19-,20-/m0/s1 |
InChI Key |
PFQNFOUXMWTIHZ-MWTXUKJESA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@]2(C(=O)C[C@]4([C@H]3CC[C@]4(C)O)C)Br |
SMILES |
CC12CCC(=O)C=C1CCC3C2(C(=O)CC4(C3CCC4(C)O)C)Br |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2(C(=O)CC4(C3CCC4(C)O)C)Br |
Other CAS RN |
6272-09-9 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




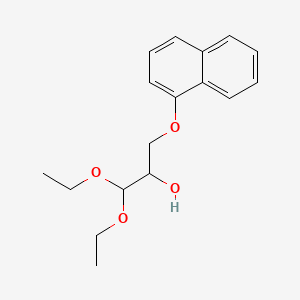
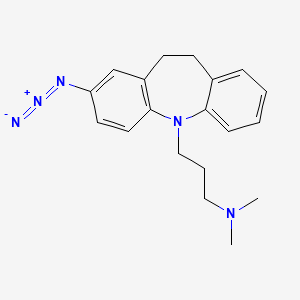
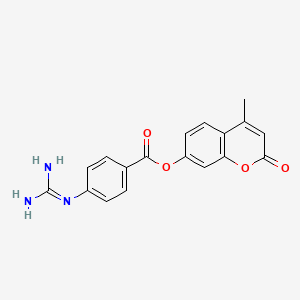
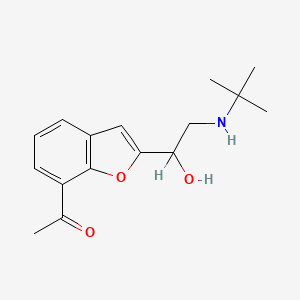
![(8S,10S,11S,13S,14S,17S)-17-ethylsulfanyl-9-fluoro-17-(2-fluoroethylsulfanyl)-11-hydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1209371.png)
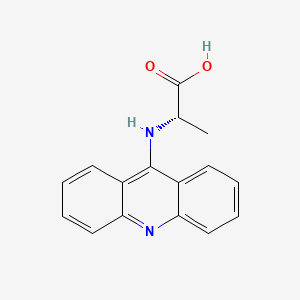



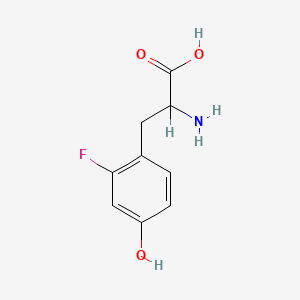
![9-chloro-3-[(1-ethyl-2-pyrrolidinyl)methyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B1209383.png)
